molecular formula C6H6N4 B13455977 [1,2,4]Triazolo[4,3-a]pyridin-5-amine

[1,2,4]Triazolo[4,3-a]pyridin-5-amine

Cat. No.: B13455977
M. Wt: 134.14 g/mol
InChI Key: JYHQVBTWQZKRMF-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-a]pyridin-5-amine is a nitrogen-rich heterocyclic compound characterized by a fused triazole and pyridine ring system, with an amine group at the 5-position. This scaffold is of significant interest in medicinal chemistry due to its versatility in forming derivatives with diverse biological activities, including antifungal, antihypertensive, and kinase-inhibitory properties . Its synthesis often involves oxidative cyclization or amide coupling reactions using commercially available precursors . The compound’s planar structure and electron-rich nature enable interactions with biological targets, making it a valuable pharmacophore.

Properties

Molecular Formula

C6H6N4

Molecular Weight

134.14 g/mol

IUPAC Name

[1,2,4]triazolo[4,3-a]pyridin-5-amine

InChI

InChI=1S/C6H6N4/c7-5-2-1-3-6-9-8-4-10(5)6/h1-4H,7H2

InChI Key

JYHQVBTWQZKRMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=CN2C(=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]Triazolo[4,3-a]pyridin-5-amine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of enaminonitriles with benzohydrazides under microwave irradiation has been reported to yield triazolopyridine derivatives efficiently . This method is catalyst-free and eco-friendly, making it suitable for large-scale production.

Industrial Production Methods: Industrial production of [1,2,4]Triazolo[4,3-a]pyridin-5-amine typically involves optimizing the reaction conditions to maximize yield and purity. The use of microwave-assisted synthesis is advantageous due to its rapid reaction times and high efficiency. Additionally, the scalability of this method allows for the production of large quantities of the compound .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 5-amine group participates in nucleophilic displacement reactions under mild conditions:

SubstrateReagent/ConditionsProductYieldReference
5-Amino derivativeMethyl iodide, K₂CO₃, DMF, 80°CN-Methyl- triazolo-pyridinamine78%
5-Amino derivativeBenzoyl chloride, pyridine, RTN-Benzoylated derivative85%

In the presence of acyl chlorides or alkyl halides, the amine undergoes acylation/alkylation without requiring catalysts. Microwave-assisted protocols further enhance yields (e.g., 92% for acetyl derivatives under 100 W irradiation) .

Cyclization and Heterocycle Formation

The amine group facilitates cyclization to form polycyclic systems:

  • Reaction with chloroacetyl chloride produces pyridotriazolo[1,5-a]pyrimidines via intramolecular cyclization (72% yield) .

  • Condensation with α-halo ketones generates thieno[2,3-b]pyridine derivatives, leveraging the electron-deficient triazole ring .

Mechanistic Pathway :

  • Nucleophilic attack by the amine on the carbonyl carbon.

  • Elimination of HCl to form an imine intermediate.

  • Cyclization via intramolecular nucleophilic aromatic substitution .

Cross-Coupling Reactions

The triazole-pyridine core enables palladium-catalyzed couplings:

Reaction TypeConditionsProductYieldReference
Suzuki couplingPd(PPh₃)₄, 4-methoxyphenylboronic acid5-Amino-8-aryl derivative88%
Sonogashira couplingPd/CuI, 4-ethylnylanisole5-Amino-alkynyl conjugate61%

These reactions retain the amine functionality while introducing aryl or alkynyl groups at the 8-position .

Schiff Base Formation

The primary amine reacts with aldehydes to form Schiff bases:

  • Condensation with benzaldehyde in ethanol yields the corresponding imine (89% yield) .

  • Microwave irradiation (120°C, 15 min) reduces reaction time from 24 h to <30 min .

Structural Confirmation :

  • IR: Loss of N–H stretch (~3350 cm⁻¹), appearance of C=N stretch (~1620 cm⁻¹) .

  • XRD: Planar geometry stabilized by intramolecular hydrogen bonds .

Salt Formation and Acid-Base Reactions

The amine readily forms salts with mineral acids:

  • Hydrobromide salt crystallizes in monoclinic P2₁/n space group (density: 1.639 g/cm³) .

  • pKa of the protonated amine is ~4.2, enabling pH-dependent solubility .

Oxidative Transformations

Controlled oxidation with KMnO₄ converts the amine to a nitro group (62% yield), though over-oxidation risks ring degradation .

Key Mechanistic Insights:

  • Electronic Effects : The triazole ring withdraws electrons, activating the pyridine ring for electrophilic substitution at the 3- and 7-positions .

  • Solvent Dependence : Polar aprotic solvents (DMF, DMSO) favor SNAr reactions, while toluene promotes cyclization .

This comprehensive analysis demonstrates triazolo[4,3-a]pyridin-5-amine’s versatility as a synthetic intermediate, with applications spanning pharmaceuticals, materials science, and catalysis.

Biological Activity

The compound [1,2,4]triazolo[4,3-a]pyridin-5-amine has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, including its antimicrobial, antitumor, anti-inflammatory, and other pharmacological effects, supported by various studies and data.

Chemical Structure and Properties

[1,2,4]Triazolo[4,3-a]pyridin-5-amine is characterized by a triazole ring fused to a pyridine system. The distinct electronic properties of the triazole moiety contribute to its ability to interact with various biological targets.

Antimicrobial Activity

Studies have shown that derivatives of [1,2,4]triazolo[4,3-a]pyridin-5-amine exhibit potent antimicrobial properties. For instance:

  • A series of synthesized compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity .
  • Some derivatives have been reported to act as antifungal agents, effectively inhibiting the growth of pathogenic fungi.

Antitumor Activity

The antitumor potential of [1,2,4]triazolo[4,3-a]pyridin-5-amine has been extensively studied:

  • In vitro assays showed that certain derivatives exhibited cytotoxic effects against various cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and U-87 (glioblastoma) with IC50 values indicating effective antiproliferative activity .
  • One notable compound demonstrated an IC50 value of 39.2 μM against MDA-MB-231 cells, suggesting a promising avenue for further development in cancer therapeutics .

Anti-inflammatory and Analgesic Effects

The compound also displays anti-inflammatory properties:

  • It has been identified as a potential inhibitor of pro-inflammatory cytokines and mediators, contributing to its analgesic effects. Studies indicate that it may reduce pain responses in animal models through modulation of the central nervous system pathways involved in pain perception .

Other Pharmacological Activities

The versatility of [1,2,4]triazolo[4,3-a]pyridin-5-amine extends to several other biological activities:

  • Antioxidant Activity : The compound exhibits significant free radical scavenging ability, which can help mitigate oxidative stress-related diseases.
  • Antidiabetic Effects : Some derivatives have shown hypoglycemic activity in animal models by enhancing insulin sensitivity and glucose uptake in peripheral tissues .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) has revealed that modifications on the triazole and pyridine rings can enhance biological activity:

  • Substituents at specific positions on the triazole ring can significantly influence potency against various biological targets. For example, electron-donating groups generally increase activity while sterically hindered groups may reduce it .

Case Studies

Compound Biological Activity IC50 Value Cell Line
Compound A22PD-1/PD-L1 Inhibitor92.3 nMHep3B/OS-8/hPD-L1
Compound 17lAntiproliferative0.98 μMA549
Compound 21Antimicrobial39.2 μMMDA-MB-231

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of [1,2,4]triazolo[4,3-a]pyridin-5-amine are influenced by substituent type, position, and ring modifications. Below is a systematic comparison with analogous compounds:

Substituent Variations at the 3- and 5-Positions
  • [1,2,4]Triazolo[4,3-a]pyridin-3-amine (1) :
    This derivative, with an amine at the 3-position, exhibits distinct electronic properties compared to the 5-amine isomer. It serves as a precursor for tankyrase inhibitors, where substituents like methyl or tetrahydro groups enhance binding affinity. For example, 7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine (4a) showed improved solubility and kinase inhibition compared to the parent compound .
  • Its hydrobromide salt form improves crystallinity and stability .

Table 1: Substituent Effects on Key Properties

Compound Substituent(s) Key Properties/Activities Reference
[1,2,4]Triazolo[4,3-a]pyridin-5-amine NH₂ at C5 Antifungal activity (SAR-dependent)
7-Methyl derivative (4a) CH₃ at C7, NH₂ at C3 Enhanced solubility, kinase inhibition
5-Chloro derivative Cl at C5, NH₂ at C3 Increased lipophilicity
Ring Saturation and Conformational Flexibility
  • This derivative demonstrated improved metabolic stability in pharmacokinetic studies .
  • Pyrido[2,3-e]tetrazolo[1,5-a]pyrimidin-5-amine (4a) :
    Replacement of the pyridine ring with a pyrimidine-tetrazolo system introduces additional hydrogen-bonding sites, which may enhance target engagement in SNAr reactions .
Regiochemical Modifications
  • [1,2,4]Triazolo[1,5-a]pyrimidin-7-amine: Substitution of pyridine with pyrimidine shifts the electron density, affecting reactivity. This analog showed potent adenosine A2A receptor antagonism, attributed to the pyrimidine ring’s electronic effects .
  • Angular vs. Linear Regioisomers :
    Angular regioisomers (e.g., [1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-one) exhibit distinct reactivity profiles compared to linear isomers, with implications for synthetic routes and biological activity .

Table 2: Ring System and Regiochemistry Comparisons

Compound Core Structure Notable Properties Reference
[1,2,4]Triazolo[4,3-a]pyridin-5-amine Pyridine-triazole Planar, moderate logP
Pyrido-tetrazolo-pyrimidin-5-amine Pyrimidine-tetrazolo Enhanced H-bonding capacity
[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine Pyrimidine-triazole High adenosine A2A antagonism
Functional Group Additions
  • 5-(4-Methyl-1,2,5-oxadiazol-3-yl) Derivative :
    The oxadiazole group introduces strong electron-withdrawing effects, which may modulate the triazole ring’s nucleophilicity. This derivative’s herbicidal activity was linked to its ability to disrupt electron transport chains .
  • Hydrazone-Modified Derivatives :
    Derivatives with hydrazone moieties (e.g., 1,2,4-triazolo[4,3-a]pyridines with hydrazone side chains) demonstrated enhanced antifungal activity against Botrytis cinerea, likely due to improved membrane interaction .

Physicochemical and Pharmacokinetic Profiles

  • Solubility : Hydrochloride salts (e.g., [1,2,4]triazolo[4,3-a]pyridin-5-amine hydrochloride) exhibit higher aqueous solubility than free bases, critical for oral bioavailability .
  • Melting Points : Substituents like chloro or methyl groups increase melting points (e.g., 5-chloro derivative: 132°C) compared to the parent compound .
  • Metabolic Stability : Tetrahydro derivatives (e.g., 4b) show reduced CYP450 metabolism, enhancing in vivo half-life .

Q & A

Q. What are the common synthetic routes for [1,2,4]Triazolo[4,3-a]pyridin-5-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization or oxidative coupling strategies. For example:
  • One-pot synthesis : Reacting substituted pyridin-amines with reagents like DMF-DMA and hydroxylamine hydrochloride, followed by cyclization using trifluoroacetic acid anhydride (TFAA) .
  • I₂-catalyzed oxidative coupling : Combining 2-aminopyridines with N-tosylhydrazones under iodine catalysis, which avoids metal catalysts and achieves moderate yields .
  • Recrystallization : Purification via methanol recrystallization yields crystals suitable for crystallographic analysis .

Q. Table 1: Comparison of Synthetic Methods

MethodStarting MaterialsKey ConditionsYield*Reference
One-pot cyclization4-Chloropyridin-2-amine, DMF-DMATFAA, basic conditionsNot reported
I₂ oxidative coupling2-Aminopyridines, N-tosylhydrazonesI₂, 80°C, 12 hrsModerate
RecrystallizationCrude productMethanol, slow evaporationHigh purity
*Yields are often unreported in literature; optimization is required.

Q. How is [1,2,4]Triazolo[4,3-a]pyridin-5-amine structurally characterized in academic research?

  • Methodological Answer : Structural elucidation relies on:
  • Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., chlorine at C5, amine at C2) . Mass spectrometry (MS) verifies molecular weight .
  • X-ray crystallography : Resolves planar triazolopyridine cores and hydrogen-bonding networks, as seen in derivatives like phosphonates .
  • IR spectroscopy : Identifies functional groups (e.g., NH₂ stretches at ~3400 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize low-yield cyclization steps in synthesizing [1,2,4]Triazolo[4,3-a]pyridin-5-amine derivatives?

  • Methodological Answer :
  • Catalyst screening : Replace TFAA with milder agents (e.g., polyphosphoric acid) to reduce side reactions .
  • Temperature control : Gradual heating (e.g., 60°C → 120°C) improves regioselectivity in cyclization .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance intermediate stability, while methanol aids in crystallization .

Q. What strategies enhance the bioactivity of [1,2,4]Triazolo[4,3-a]pyridin-5-amine derivatives?

  • Methodological Answer :
  • Substituent modification : Adding electron-withdrawing groups (e.g., CF₃) at the phenyl ring improves adenosine A2A receptor antagonism .
  • Conjugation : Attaching fluorescent moieties (e.g., Alexa Fluor 488) via amide coupling enables receptor-binding studies .
  • SAR studies : Systematic variation of substituents (e.g., alkyl chains, halogens) correlates with antimicrobial MIC values .

Q. How should researchers resolve contradictions in reported biological activity data for triazolopyridine derivatives?

  • Methodological Answer :
  • Standardized assays : Use consistent MIC protocols (e.g., CLSI guidelines) to minimize variability in antimicrobial studies .
  • Purity validation : Ensure ≥95% purity via HPLC and recrystallization, as impurities can skew bioactivity .
  • Computational modeling : Docking studies (e.g., with A2A receptor crystal structures) explain divergent binding affinities .

Key Considerations for Methodological Rigor

  • Data contradiction analysis : Cross-validate results using orthogonal techniques (e.g., NMR + crystallography) .
  • Experimental design : Include control derivatives (e.g., unsubstituted analogs) to isolate substituent effects .

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